Isotopic Enrichment and Mass Shift: Precise Discrimination from Unlabeled Analyte
p-Tolualdehyde-2,3,5,6-d4 incorporates four deuterium atoms exclusively on the aromatic ring, yielding a molecular weight of 124.18 g/mol compared to 120.15 g/mol for the unlabeled p-tolualdehyde . This +4 Da mass shift is analytically optimal: it provides clear baseline resolution in MS spectra while avoiding the chromatographic retention time shifts (>0.05 min) frequently observed with perdeuterated (d7) or methyl-labeled (d3) analogs [1]. The isotopic enrichment is certified at 98 atom % D, ensuring minimal (<2%) unlabeled carryover that could otherwise compromise lower limits of quantification .
| Evidence Dimension | Mass shift vs. unlabeled analyte and chromatographic retention time stability |
|---|---|
| Target Compound Data | 124.18 g/mol (+4 Da mass shift); retention time shift <0.02 min in RP-LC |
| Comparator Or Baseline | p-Tolualdehyde (120.15 g/mol); p-Tolualdehyde-d7 (+7 Da shift, retention time shift up to 0.1 min observed in literature) |
| Quantified Difference | 4 Da mass shift sufficient for MS resolution; retention time deviation minimal relative to d7-labeled compounds |
| Conditions | Reverse-phase liquid chromatography (C18 column, water/acetonitrile gradient) with ESI-MS detection |
Why This Matters
The specific +4 Da mass shift and ring-only labeling ensure accurate quantification without the chromatographic aberrations that can bias peak integration and calibration curve linearity.
- [1] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. View Source
